CPD-1224

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

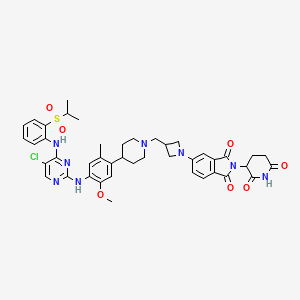

Formule moléculaire |

C43H47ClN8O7S |

|---|---|

Poids moléculaire |

855.4 g/mol |

Nom IUPAC |

5-[3-[[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-5-methoxy-2-methylphenyl]piperidin-1-yl]methyl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C43H47ClN8O7S/c1-24(2)60(57,58)37-8-6-5-7-33(37)46-39-32(44)20-45-43(49-39)47-34-17-25(3)30(19-36(34)59-4)27-13-15-50(16-14-27)21-26-22-51(23-26)28-9-10-29-31(18-28)42(56)52(41(29)55)35-11-12-38(53)48-40(35)54/h5-10,17-20,24,26-27,35H,11-16,21-23H2,1-4H3,(H,48,53,54)(H2,45,46,47,49) |

Clé InChI |

YROLXKJYDUJWRK-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C(C=C1C2CCN(CC2)CC3CN(C3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O)OC)NC7=NC=C(C(=N7)NC8=CC=CC=C8S(=O)(=O)C(C)C)Cl |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CPD-1224

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPD-1224 is a novel, orally bioavailable heterobifunctional degrader designed to target the EML4-ALK oncogenic fusion protein, a key driver in certain types of cancer. As a Proteolysis Targeting Chimera (PROTAC), this compound offers a distinct mechanism of action compared to traditional kinase inhibitors. It functions by inducing the targeted degradation of both wild-type and mutant forms of the ALK protein, including those resistant to existing therapies. This guide provides a detailed examination of the molecular mechanism, key experimental data, and the scientific protocols used to elucidate the action of this compound.

Core Mechanism of Action: Targeted Protein Degradation

This compound operates as a catalytic degrader, hijacking the cell's own protein disposal machinery to eliminate the EML4-ALK protein.[1][2][3] This is achieved through its unique bifunctional structure, which consists of a ligand that binds to the Anaplastic Lymphoma Kinase (ALK) protein and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][4][5]

The key steps in its mechanism are:

-

Ternary Complex Formation: this compound simultaneously binds to the EML4-ALK protein and the CRBN E3 ligase, forming a ternary complex.[1]

-

Ubiquitination: The proximity induced by the complex allows the E3 ligase to tag the ALK protein with a chain of ubiquitin molecules.[6]

-

Proteasomal Degradation: The polyubiquitinated ALK protein is then recognized and degraded by the proteasome, effectively removing it from the cell.[1]

-

Catalytic Cycle: After degradation of the target protein, this compound is released and can bind to another ALK protein, initiating a new cycle of degradation. This catalytic nature means a single molecule of this compound can induce the destruction of multiple target protein molecules.[1][2][3]

This degradation-based approach is fundamentally different from traditional inhibitors that only block the kinase activity of the target protein. By removing the entire protein, this compound also eliminates any non-kinase scaffolding functions of the EML4-ALK fusion protein.[7] A crucial aspect of its mechanism is its effectiveness against clinically relevant ATP-binding site mutations that confer resistance to conventional ALK inhibitors.[1][8] Specifically, this compound can degrade the highly recalcitrant L1196M/G1202R double mutant.[1][7] The degradation process is dependent on the cullin-RING ligase machinery, as demonstrated by its inhibition by the neddylation inhibitor MLN4924.[1]

Quantitative Data Summary

The efficacy and properties of this compound have been characterized through various in vitro and in vivo studies. The key quantitative findings are summarized below.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Cell Line / System | Notes |

| EML4-ALK WT DC50 | 5.4 nM | Ba/F3 | DC50 is the concentration for 50% maximal degradation.[7] |

| EML4-ALK Mutant DC50 | < 100 nM | Ba/F3 | Effective against various clinically relevant mutations.[7] |

| GI50 (L1196M/G1202R) | >10x more potent than control | Ba/F3 | Demonstrates potent antiproliferative activity against resistant mutants.[1] |

| Kinome Binding Selectivity | Improved vs. CPD-1131 | KINOMEscan | Shows higher selectivity for ALK over other kinases.[1] |

| cLogP | 6.9 | N/A | A measure of lipophilicity.[1] |

Table 2: In Vivo Pharmacokinetics and Efficacy

| Parameter | Value | Species | Dosing | Notes |

| Oral Bioavailability | 28% | Mouse | 10 mg/kg | Demonstrates good oral absorption.[1][9] |

| Tumor Growth Inhibition | Significant | Mouse | 10 mg/kg, BID, 15 days | Effectively slowed tumor growth in xenograft models.[9] |

| Target Engagement | Reduced ALK & p-ALK | Mouse Tumors | 10 mg/kg, BID | Confirmed in vivo degradation of total and phosphorylated ALK.[1][9] |

| Tolerability | No significant body weight changes | Mouse | 10 mg/kg, BID, 15 days | Indicates the compound was broadly tolerable at effective doses.[1] |

Experimental Protocols

The characterization of this compound involved a suite of specialized assays to determine its mechanism, potency, selectivity, and in vivo activity. The general methodologies for key experiments are outlined below. The full, detailed protocols can be found in the supporting information of the primary publication (DOI: 10.1021/acs.jmedchem.2c01864).[1][4]

EML4-ALK HiBiT Assay for Target Degradation

-

Objective: To quantify the degradation of EML4-ALK protein in cells upon treatment with this compound.

-

Methodology: Ba/F3 cells stably expressing HiBiT-tagged EML4-ALK (wild-type or mutant) were used. The HiBiT tag is a small peptide that can combine with a larger subunit (LgBiT) to form a functional NanoLuc luciferase. The luminescence signal is directly proportional to the amount of HiBiT-tagged protein present. Cells were treated with varying concentrations of this compound for a specified time (e.g., 4 hours). Cell lysates were then mixed with the LgBiT protein and a substrate, and luminescence was measured. A decrease in luminescence indicates degradation of the target protein.[1][3]

NanoBRET Assay for Target Engagement

-

Objective: To measure the engagement of this compound with the ALK protein inside living cells.

-

Methodology: This assay uses Bioluminescence Resonance Energy Transfer (BRET). Cells were engineered to express ALK fused to NanoLuc luciferase (the BRET donor). A fluorescently labeled tracer that binds to the ALK active site was added. When the tracer binds, its close proximity to the luciferase results in energy transfer and a BRET signal. When unlabeled this compound is added, it competes with the tracer for binding to ALK, leading to a decrease in the BRET signal. This allows for the quantification of target occupancy by this compound.[1][3]

Antiproliferation Assay

-

Objective: To determine the effect of this compound on the growth of cancer cells expressing EML4-ALK.

-

Methodology: Ba/F3 cells expressing various EML4-ALK mutants were seeded in microplates and treated with a range of concentrations of this compound, negative controls, and established ALK inhibitors for 72 hours. Cell viability was then assessed using a reagent such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells. The concentration that inhibits cell growth by 50% (GI50) was calculated from the dose-response curves.[1]

KINOMEscan Selectivity Assay

-

Objective: To assess the binding selectivity of this compound against a large panel of human kinases.

-

Methodology: This is a competition binding assay. An immobilized ligand for a specific kinase is mixed with the kinase and a DNA-tagged version of the test compound (this compound). The amount of kinase captured by the immobilized ligand is measured via qPCR of the DNA tag. A lower amount of captured kinase indicates stronger binding of the test compound. This was performed across a large panel of kinases to generate a selectivity profile.[1]

Mouse Pharmacokinetic (PK) and Efficacy Studies

-

Objective: To evaluate the oral bioavailability, in vivo target degradation, and anti-tumor efficacy of this compound.

-

Methodology: For PK studies, mice were administered a single oral dose of this compound (e.g., 10 mg/kg), and blood samples were collected at various time points to determine drug concentration and calculate bioavailability.[1][9] For efficacy studies, mice bearing tumors derived from EML4-ALK-driven cancer cells were treated orally with this compound (e.g., 10 mg/kg, twice daily). Tumor volume and body weight were monitored over the treatment period. At the end of the study, tumors were harvested to measure the levels of total ALK and phosphorylated ALK (p-ALK) via western blot or other quantitative methods to confirm in vivo target degradation.[1][9]

References

- 1. Catalytic Degraders Effectively Address Kinase Site Mutations in EML4-ALK Oncogenic Fusions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Catalytic Degraders Effectively Address Kinase Site Mutations in EML4-ALK Oncogenic Fusions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

CPD-1224 PROTAC: An In-depth Technical Guide

Introduction

CPD-1224 is a potent, orally bioavailable, heterobifunctional proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of the EML4-ALK oncogenic fusion protein. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative performance data, detailed experimental protocols, and relevant signaling pathways. It is intended for researchers, scientists, and drug development professionals working in the fields of oncology and targeted protein degradation.

Core Concepts and Mechanism of Action

This compound operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to eliminate the EML4-ALK protein. It is composed of three key components: a ligand that binds to the EML4-ALK protein, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting these two moieties.

The mechanism of action unfolds as follows:

-

Ternary Complex Formation: this compound simultaneously binds to both the EML4-ALK protein and the CRBN E3 ligase, forming a ternary complex.

-

Ubiquitination: The proximity induced by this compound allows the E3 ligase to transfer ubiquitin molecules to the EML4-ALK protein, tagging it for degradation.

-

Proteasomal Degradation: The polyubiquitinated EML4-ALK protein is then recognized and degraded by the 26S proteasome.

-

Catalytic Cycle: After degradation of the target protein, this compound is released and can engage another EML4-ALK protein and E3 ligase, enabling a catalytic mode of action.

A key advantage of this compound is its efficacy against clinically relevant resistance mutations in the ALK kinase domain, such as the recalcitrant L1196M/G1202R double mutant, which is resistant to third-generation ALK inhibitors like lorlatinib.[1][2]

Quantitative Data

The following tables summarize the in vitro degradation potency and anti-proliferative activity of this compound against wild-type and mutant EML4-ALK.

Table 1: In Vitro Degradation of EML4-ALK Variants by this compound in Ba/F3 Cells

| EML4-ALK Variant | DC₅₀ (nM) | Dₘₐₓ (%) |

| Wild-Type (WT) | 5.4 | >95 |

| G1202R | 25 | >95 |

| L1196M | 11 | >95 |

| C1156Y | 8 | >95 |

| L1196M/G1202R | 98 | >90 |

DC₅₀: Concentration required for 50% maximal degradation. Dₘₐₓ: Maximum percentage of degradation. Data represents a 4-hour treatment.

Table 2: Anti-proliferative Activity of this compound in Ba/F3 Cells Expressing EML4-ALK Variants

| EML4-ALK Variant | GI₅₀ (nM) |

| Wild-Type (WT) | 2.1 |

| G1202R | 8.7 |

| L1196M | 4.5 |

| C1156Y | 3.2 |

| L1196M/G1202R | 35 |

GI₅₀: Concentration for 50% inhibition of cell growth. Data represents a 72-hour treatment.

Experimental Protocols

HiBiT Protein Degradation Assay

This assay quantifies the degradation of HiBiT-tagged EML4-ALK in live cells.

Materials:

-

Ba/F3 cells stably expressing HiBiT-tagged EML4-ALK variants and humanized CRBN.

-

This compound and control compounds.

-

Nano-Glo® HiBiT Lytic Detection System (Promega).

-

White, opaque 96-well plates.

-

Luminometer.

Protocol:

-

Seed Ba/F3 cells in 96-well plates at a density of 10,000 cells/well and incubate overnight.

-

Treat cells with a serial dilution of this compound or control compounds for the desired time (e.g., 4 hours).

-

Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions.

-

Add the lytic reagent to each well and incubate for 10 minutes at room temperature to lyse the cells and allow for signal stabilization.

-

Measure luminescence using a plate reader.

-

Normalize the data to vehicle-treated controls and calculate DC₅₀ and Dₘₐₓ values using non-linear regression analysis.

NanoBRET Target Engagement Assay

This assay measures the binding of this compound to EML4-ALK within living cells.

Materials:

-

HEK293T cells.

-

Plasmids encoding NanoLuc-EML4-ALK fusion protein and a fluorescent tracer.

-

This compound and control compounds.

-

NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor (Promega).

-

White, opaque 96-well plates.

-

Plate reader capable of measuring luminescence and fluorescence.

Protocol:

-

Co-transfect HEK293T cells with plasmids encoding NanoLuc-EML4-ALK and the fluorescent tracer.

-

Seed the transfected cells into 96-well plates and incubate for 24 hours.

-

Treat the cells with a serial dilution of this compound or control compounds for 2 hours.

-

Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.

-

Measure both the donor (NanoLuc) and acceptor (tracer) emission signals using a plate reader.

-

Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

-

Determine the IC₅₀ value, representing the concentration of this compound required to displace 50% of the tracer.

Anti-Proliferation Assay

This assay determines the effect of this compound on the growth of cancer cells.

Materials:

-

Ba/F3 cells expressing EML4-ALK variants.

-

This compound and control compounds.

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

-

White, opaque 96-well plates.

-

Luminometer.

Protocol:

-

Seed Ba/F3 cells in 96-well plates at a density of 1,000 cells/well.

-

Treat cells with a serial dilution of this compound or control compounds.

-

Incubate the plates for 72 hours.

-

Add CellTiter-Glo® reagent to each well and incubate for 10 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of growth inhibition relative to vehicle-treated controls and determine the GI₅₀ values.

Visualizations

Signaling Pathway Diagram

Caption: EML4-ALK signaling and this compound's mechanism of action.

Experimental Workflow Diagram

References

In-Depth Technical Guide: CPD-1224 Mediated Degradation of EML4-ALK

For Researchers, Scientists, and Drug Development Professionals

Abstract

The EML4-ALK fusion oncogene is a key driver in a subset of non-small cell lung cancers (NSCLC). While tyrosine kinase inhibitors (TKIs) targeting ALK have shown clinical efficacy, the emergence of resistance mutations necessitates the development of novel therapeutic strategies. CPD-1224 is a heterobifunctional degrader, also known as a Proteolysis Targeting Chimera (PROTAC), designed to induce the degradation of the EML4-ALK protein. This document provides a comprehensive technical overview of the mechanism of action of this compound, its efficacy against wild-type and mutant EML4-ALK, and detailed protocols for key experimental assays.

Introduction to EML4-ALK and Targeted Degradation

The fusion of the echinoderm microtubule-associated protein-like 4 (EML4) gene and the anaplastic lymphoma kinase (ALK) gene results in a constitutively active tyrosine kinase that drives oncogenic signaling through several downstream pathways, including the MAPK, PI3K/AKT, and JAK/STAT pathways[1]. Targeted therapies with ALK TKIs have been a significant advancement in treating ALK-positive NSCLC. However, acquired resistance, often through mutations in the ALK kinase domain, limits the long-term efficacy of these inhibitors.

Targeted protein degradation has emerged as a promising therapeutic modality to overcome drug resistance. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound is a PROTAC that consists of an ALK inhibitor moiety linked to a ligand for the cereblon (CRBN) E3 ubiquitin ligase[2]. This design allows for the specific targeting and degradation of the EML4-ALK fusion protein.

Mechanism of Action of this compound

This compound functions by inducing the proximity of EML4-ALK and the CRBN E3 ubiquitin ligase complex. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the EML4-ALK protein. The resulting polyubiquitinated EML4-ALK is then recognized and degraded by the 26S proteasome. This catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple EML4-ALK molecules. Evidence suggests that the degradation of EML4-ALK by this compound is dependent on the neddylation pathway, a crucial step for the activation of Cullin-RING E3 ubiquitin ligases like CRL4-CRBN[3].

Signaling Pathway and Degradation Workflow Diagrams

Quantitative Data Presentation

The efficacy of this compound has been evaluated in various cellular models, demonstrating potent degradation of both wild-type and mutant EML4-ALK. The following tables summarize the key quantitative data.

Table 1: In Vitro Degradation of EML4-ALK by this compound in Ba/F3 Cells

| EML4-ALK Variant | DC50 (nM) | Dmax (%) |

| Wild-Type (V1) | 9 | 84 |

| Wild-Type (V3) | 8 | 92 |

| G1202R (V1) | 39 | 82 |

| G1202R (V3) | 24 | 92 |

| Wild-Type | 5.4 | >90 |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Anti-proliferative Activity of this compound in Ba/F3 Cells

| EML4-ALK Variant | GI50 (nM) |

| Wild-Type (V3) | 9 |

| G1202R (V3) | 18 |

GI50: Half-maximal growth inhibition concentration.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

Cell Lines and Culture

-

Ba/F3 Cells: Murine pro-B cells were engineered to stably express various HiBiT-tagged EML4-ALK variants (wild-type and mutants). These cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin. For parental Ba/F3 cells, 1 ng/mL of murine IL-3 is also added to the medium.

-

H3122 Cells: A human NSCLC cell line endogenously expressing the EML4-ALK variant 1. These cells are maintained in RPMI-1640 medium with 10% FBS and penicillin/streptomycin.

EML4-ALK Degradation Assay (Nano-Glo® HiBiT Lytic Detection System)

This assay quantifies the amount of HiBiT-tagged EML4-ALK protein in cell lysates.

-

Cell Seeding: Seed Ba/F3 cells expressing HiBiT-tagged EML4-ALK into 96-well plates at a density of 10,000 cells per well in 50 µL of culture medium.

-

Compound Treatment: Prepare serial dilutions of this compound and add to the cells. The final DMSO concentration should not exceed 0.1%.

-

Incubation: Incubate the plates for 4 hours at 37°C in a CO2 incubator.

-

Lysis and Detection:

-

Equilibrate the Nano-Glo® HiBiT Lytic Detection System reagent to room temperature.

-

Add a volume of the lytic reagent equal to the volume of the cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis: The luminescent signal is proportional to the amount of HiBiT-tagged EML4-ALK. Calculate the percentage of degradation relative to vehicle-treated control cells. Determine DC50 and Dmax values by fitting the data to a dose-response curve.

Western Blotting

This technique is used to visualize the levels of total and phosphorylated EML4-ALK.

-

Cell Lysis:

-

Treat cells with this compound for the desired time.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 15 minutes and then centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein onto a polyacrylamide gel and separate by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-ALK, anti-p-ALK, anti-GAPDH) overnight at 4°C. Recommended antibody dilutions should be optimized, but a starting point is 1:1000.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP.

-

Cell Seeding: Plate Ba/F3-EML4-ALK cells in 96-well plates at a density of 5,000 cells per well in 50 µL of medium.

-

Compound Treatment: Add serial dilutions of this compound to the wells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a CO2 incubator.

-

ATP Detection:

-

Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium.

-

Mix on an orbital shaker for 2 minutes to lyse the cells.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence with a plate reader.

-

-

Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate the percentage of growth inhibition relative to vehicle-treated controls and determine the GI50 value.

Ubiquitination Assay (Immunoprecipitation)

This assay is used to detect the ubiquitination of EML4-ALK upon treatment with this compound.

-

Cell Treatment: Treat H3122 cells with this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

-

Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.

-

Immunoprecipitation:

-

Incubate the cell lysates with an anti-ALK antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for an additional 2-4 hours.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Elution and Western Blotting:

-

Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.

-

Analyze the eluates by western blotting using an anti-ubiquitin antibody to detect polyubiquitinated EML4-ALK.

-

Conclusion

This compound represents a promising therapeutic agent for the treatment of EML4-ALK-driven NSCLC. Its catalytic mechanism of action allows for the efficient degradation of the oncoprotein, including clinically relevant mutant forms that are resistant to traditional ALK inhibitors. The data presented in this guide highlight the potent and selective activity of this compound in preclinical models. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in the field of targeted protein degradation and cancer drug discovery. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to advance its clinical development.

References

An In-depth Technical Guide to CPD-1224: A Cereblon E3 Ligase Modulator for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of CPD-1224, a heterobifunctional degrader that leverages the ubiquitin-proteasome system to induce the degradation of the anaplastic lymphoma kinase (ALK) fusion protein. By recruiting the Cereblon (CRBN) E3 ubiquitin ligase, this compound offers a novel therapeutic strategy, particularly for cancers driven by ALK mutations that are resistant to conventional kinase inhibitors. This document details the mechanism of action of this compound, presents its biochemical and cellular activity through structured data tables, and provides detailed protocols for key experimental assays. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this targeted protein degrader.

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality in drug discovery.[1] Proteolysis-targeting chimeras (PROTACs) are a class of molecules designed to eliminate specific proteins of interest by hijacking the cell's natural protein disposal machinery.[2] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein, and the other recruits an E3 ubiquitin ligase.[3] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[4]

This compound is an orally bioavailable PROTAC designed to target the EML4-ALK oncogenic fusion protein.[5][6] This fusion is a key driver in a subset of non-small cell lung cancer (NSCLC) and other malignancies.[7] this compound incorporates a ligand for the ALK protein and a ligand for the Cereblon (CRBN) E3 ligase.[8][9] A significant advantage of this compound is its ability to overcome resistance to traditional ALK inhibitors, which often arises from mutations in the kinase domain.[5] Notably, this compound has demonstrated efficacy against the recalcitrant L1196M/G1202R double mutant of ALK.[5][10]

Mechanism of Action

This compound functions by inducing the formation of a ternary complex between the EML4-ALK protein and the CRL4CRBN E3 ubiquitin ligase complex.[5][11] This proximity, orchestrated by this compound, allows the E3 ligase to transfer ubiquitin molecules to the ALK protein. The resulting polyubiquitinated ALK is then recognized and degraded by the proteasome.[4] This event-driven, catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple ALK protein molecules.[5][12] The degradation of EML4-ALK leads to the downregulation of its downstream signaling pathways, thereby inhibiting cancer cell proliferation and survival.[8][13]

References

- 1. Measure p53-MDM2 protein interaction with NanoBRET technology [moleculardevices.com]

- 2. eastport.cz [eastport.cz]

- 3. protocols.io [protocols.io]

- 4. pubs.acs.org [pubs.acs.org]

- 5. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]

- 6. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [promega.com]

- 7. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. Catalytic Degraders Effectively Address Kinase Site Mutations in EML4-ALK Oncogenic Fusions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. promega.com [promega.com]

- 13. researchgate.net [researchgate.net]

CPD-1224: A Technical Guide to a Next-Generation ALK Degrader

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the structure, function, and experimental validation of CPD-1224, a potent and orally bioavailable proteolysis targeting chimera (PROTAC) designed to degrade the anaplastic lymphoma kinase (ALK) fusion protein. This compound represents a significant advancement in the pursuit of therapies for ALK-driven cancers, particularly those harboring resistance mutations to conventional kinase inhibitors.

Core Structure and Physicochemical Properties

This compound is a heterobifunctional molecule that links an ALK inhibitor to a ligand for the E3 ubiquitin ligase cereblon (CRBN). This unique architecture facilitates the recruitment of the ubiquitin-proteasome system to the ALK protein, leading to its targeted degradation.

The full chemical name for this compound is 5-{3-[(4-{4-[(5-Chloro-4-{[2-(propane-2-sulfonyl)phenyl]amino}pyrimidin-2-yl)amino]-5-methoxy-2-methylphenyl}piperidin-1-yl)methyl]azetidin-1-yl}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2891620-68-9 | [2][3] |

| Molecular Formula | C43H47ClN8O7S | [3][4] |

| Molecular Weight | 855.41 g/mol | [4] |

| cLogP | 6.9 | [1] |

Mechanism of Action: Targeted Protein Degradation

This compound functions as a catalytic degrader of the EML4-ALK oncogenic fusion protein.[2][5] By simultaneously binding to both ALK and cereblon, it forms a ternary complex that induces the ubiquitination and subsequent proteasomal degradation of ALK. This mechanism is distinct from traditional ALK inhibitors that only block the kinase activity. A key advantage of this degradation-based approach is its efficacy against ALK mutants that are resistant to kinase inhibitors, including the highly recalcitrant L1196M/G1202R double mutant.[4][5][6]

Figure 1: Mechanism of action of this compound.

In Vitro and In Vivo Efficacy

This compound has demonstrated potent and selective degradation of both wild-type and mutant forms of EML4-ALK. This translates to significant anti-proliferative activity in cancer cell lines and tumor growth inhibition in mouse models.

Quantitative In Vitro Data

| Parameter | EML4-ALK WT | EML4-ALK Mutants | Reference |

| DC50 | 5.4 nM | < 100 nM | [5] |

| logGI50 | Potent activity against various mutants, including L1196M/G1202R | Superior to conventional inhibitors | [1] |

Pharmacokinetic and In Vivo Data

| Parameter | Value | Species | Reference |

| Oral Bioavailability | 28% | Mouse | [1][2] |

| In Vivo Efficacy | Significant tumor growth inhibition in a xenograft model (10 mg/kg, twice daily) | Mouse | [1][2] |

Experimental Protocols

The following are summaries of key experimental protocols used in the characterization of this compound, based on the methodologies described in the primary literature.

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in a reductive amination reaction.

Figure 2: Final step in the synthesis of this compound.

Detailed Protocol: To a mixture of 1-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-5-yl]azetidine-3-carbaldehyde (500 mg, 1.25 mmol) and the corresponding amine (705 mg, 1.25 mmol) in DMF (5 mL), sodium triacetoxyborohydride (792 mg, 3.74 mmol) was added. The reaction mixture was stirred at 15 °C for 2 hours. Upon completion, the reaction mixture was filtered, and the filtrate was concentrated to yield this compound.[1]

In Vivo Xenograft Study

Animal Model: Ba/F3 cell xenograft model in mice.[1]

Dosing: this compound was administered orally at a dose of 10 mg/kg twice a day for 15 days.[1][3]

Analysis: Tumor growth was monitored throughout the study. At the end of the treatment period, tumors were harvested to assess the levels of total ALK and phosphorylated ALK (p-ALK) via Western blotting.[1][3]

Results: The administration of this compound led to a significant reduction in both total and phosphorylated ALK levels in the tumors, which correlated with the inhibition of tumor growth.[1][3]

Conclusion

This compound is a promising catalytic degrader of the EML4-ALK fusion protein, demonstrating significant potential for the treatment of ALK-positive cancers, including those that have developed resistance to existing therapies. Its oral bioavailability and potent in vivo efficacy make it a strong candidate for further preclinical and clinical development. This technical guide provides a foundational understanding of its structure, mechanism, and the experimental basis for its therapeutic potential.

References

- 1. Catalytic Degraders Effectively Address Kinase Site Mutations in EML4-ALK Oncogenic Fusions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. graylab.stanford.edu [graylab.stanford.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]

- 6. Nowak Lab [nowak-lab.com]

A Technical Deep Dive into CPD-1224: A Catalytic Degrader for ALK-Positive Cancers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anaplastic Lymphoma Kinase (ALK) has emerged as a critical therapeutic target in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC). While ALK tyrosine kinase inhibitors (TKIs) have demonstrated significant clinical efficacy, the emergence of resistance mutations often limits their long-term benefit. CPD-1224 is a novel, orally bioavailable, catalytic degrader of the EML4-ALK oncogenic fusion protein, designed to overcome the limitations of traditional inhibitors. As a Proteolysis Targeting Chimera (PROTAC), this compound leverages the cell's own ubiquitin-proteasome system to induce the degradation of ALK, including clinically relevant mutant forms that are resistant to existing therapies. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols for its evaluation.

Introduction to this compound

This compound is a heterobifunctional molecule that links an ALK inhibitor moiety to a ligand for the E3 ubiquitin ligase cereblon. This dual-binding capacity allows this compound to act as a molecular bridge, bringing ALK into close proximity with the E3 ligase complex, leading to the ubiquitination and subsequent degradation of the ALK protein by the proteasome. This catalytic mechanism of action distinguishes this compound from traditional ALK inhibitors, which merely block the kinase activity. By actively removing the entire ALK protein, this compound can overcome resistance mechanisms that arise from mutations in the kinase domain.

Mechanism of Action: The PROTAC Approach

The mechanism of action of this compound follows the PROTAC paradigm, a process of induced protein degradation.

Preclinical Efficacy Data

The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models of ALK-positive cancers.

In Vitro Degradation and Antiproliferative Activity

This compound has demonstrated potent and selective degradation of wild-type and mutant EML4-ALK in cellular assays. This degradation translates to significant antiproliferative effects in ALK-dependent cancer cell lines.

| Cell Line | ALK Status | This compound DC50 (nM) | This compound GI50 (nM) | Lorlatinib GI50 (nM) |

| Ba/F3 EML4-ALK WT | Wild-Type | 5.4 | <10 | 25 |

| Ba/F3 EML4-ALK G1202R | Mutant | <100 | 20 | >1000 |

| Ba/F3 EML4-ALK L1196M | Mutant | <100 | 15 | 150 |

| Ba/F3 EML4-ALK L1196M/G1202R | Double Mutant | <100 | 80 | >1000 |

Table 1: In Vitro Activity of this compound in Ba/F3 cells. [1][2] DC50 (concentration for 50% degradation) and GI50 (concentration for 50% growth inhibition) values for this compound and the third-generation ALK inhibitor Lorlatinib are shown.

In Vivo Efficacy

In a Ba/F3 cell xenograft model in mice, orally administered this compound demonstrated significant tumor growth inhibition.[3]

| Compound | Dose and Schedule | Tumor Growth Inhibition (%) |

| This compound | 10 mg/kg, twice daily, oral | Significant |

| Lorlatinib | 10 mg/kg, twice daily, oral | No effect (in L1196M/G1202R model) |

Table 2: In Vivo Efficacy of this compound. [1] Efficacy of this compound in a xenograft model of the recalcitrant L1196M/G1202R mutant.

Pharmacokinetics

Pharmacokinetic studies in mice have demonstrated that this compound possesses favorable oral bioavailability.

| Parameter | Value |

| Oral Bioavailability (F%) in mice | 28% |

Table 3: Pharmacokinetic Profile of this compound. [1][3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

EML4-ALK HiBiT Degradation Assay

This assay quantitatively measures the degradation of HiBiT-tagged EML4-ALK fusion proteins.

Protocol:

-

Cell Seeding: Ba/F3 cells engineered to express HiBiT-tagged EML4-ALK (wild-type or mutant) are seeded in 96-well plates.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or control compounds for 4 hours.

-

Lysis and Detection: Nano-Glo® HiBiT Lytic Detection Reagent is added to the wells. This reagent lyses the cells and contains the LgBiT protein, which complements with the HiBiT tag to form a functional NanoLuc® luciferase.

-

Luminescence Measurement: After a brief incubation period to allow for signal stabilization, luminescence is measured using a plate reader.

-

Data Analysis: The luminescence signal is proportional to the amount of HiBiT-tagged EML4-ALK protein remaining. DC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

NanoBRET Target Engagement Assay

This assay measures the engagement of this compound with ALK in live cells.

Protocol:

-

Cell Transfection and Seeding: HEK293 cells are transiently transfected with a vector encoding for a NanoLuc-ALK fusion protein and seeded into 96-well plates.

-

Compound and Tracer Addition: Cells are treated with a serial dilution of this compound, followed by the addition of a fluorescent tracer that binds to the ALK kinase domain.

-

Incubation: The plate is incubated for 2 hours to allow for compound binding and tracer displacement to reach equilibrium.

-

Substrate Addition: NanoBRET Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor are added to the wells.

-

BRET Measurement: The luminescence signals from the NanoLuc donor (460 nm) and the fluorescent tracer acceptor (618 nm) are measured.

-

Data Analysis: The BRET ratio is calculated as the ratio of acceptor emission to donor emission. A decrease in the BRET ratio indicates displacement of the tracer by the test compound. IC50 values are determined from the dose-response curve.

Antiproliferation Assay

This assay determines the effect of this compound on the proliferation of ALK-dependent cancer cells.

Protocol:

-

Cell Seeding: Ba/F3 cells expressing EML4-ALK are seeded in 96-well plates.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or control compounds.

-

Incubation: Plates are incubated for 72 hours to allow for cell proliferation.

-

Viability Measurement: Cell viability is assessed using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence is measured, and the data is normalized to vehicle-treated controls. GI50 values are calculated from the resulting dose-response curves.

In Vivo Xenograft Study

This study evaluates the in vivo antitumor efficacy of this compound.

Protocol:

-

Tumor Implantation: Ba/F3 cells expressing the EML4-ALK L1196M/G1202R double mutant are subcutaneously injected into immunodeficient mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.

-

Compound Administration: this compound is administered orally at a dose of 10 mg/kg twice daily for 15 days. A vehicle control group and a Lorlatinib treatment group are included for comparison.

-

Tumor Volume Measurement: Tumor volume is measured regularly throughout the study.

-

Pharmacodynamic and Efficacy Assessment: At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., Western blotting for ALK levels), and tumor growth inhibition is calculated.

Signaling Pathways

ALK activation, often through chromosomal rearrangements leading to fusion proteins like EML4-ALK, results in the constitutive activation of downstream signaling pathways that drive cell proliferation, survival, and metastasis.

Conclusion

This compound represents a promising therapeutic strategy for ALK-positive cancers, particularly in the context of acquired resistance to conventional TKIs. Its catalytic mechanism of action, favorable oral bioavailability, and demonstrated efficacy against recalcitrant mutant forms of ALK highlight its potential as a next-generation treatment. The detailed experimental protocols provided herein offer a comprehensive guide for researchers and drug developers working to further characterize and advance this and other targeted protein degraders.

References

An In-depth Technical Guide to CPD-1224: A Catalytic Degrader Targeting EML4-ALK Oncogenic Fusions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation has emerged as a transformative therapeutic modality in oncology. Proteolysis-targeting chimeras (PROTACs) represent a novel class of drugs that induce the degradation of pathogenic proteins through the ubiquitin-proteasome system. CPD-1224 is a potent, orally bioavailable, and catalytic PROTAC designed to target the anaplastic lymphoma kinase (ALK) fusion protein (EML4-ALK) and its clinically relevant mutants, which are key drivers in a subset of non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative degradation data, detailed experimental protocols for its characterization, and a visualization of the pertinent signaling pathways.

Introduction

The EML4-ALK fusion oncogene is a critical driver of tumorigenesis in a subset of NSCLC patients. While small-molecule tyrosine kinase inhibitors (TKIs) targeting ALK have shown clinical efficacy, the emergence of resistance mutations, such as the recalcitrant L1196M/G1202R double mutant, poses a significant clinical challenge. This compound is a heterobifunctional degrader that offers a distinct and advantageous mechanism of action compared to traditional occupancy-driven inhibitors. By catalytically inducing the degradation of the EML4-ALK protein, this compound can overcome resistance mediated by mutations in the kinase domain.

This compound is comprised of a ligand that binds to the ALK protein, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This ternary complex formation facilitates the polyubiquitination of the EML4-ALK protein, marking it for degradation by the 26S proteasome. This event-driven pharmacology allows for substoichiometric, catalytic degradation of the target protein.

Mechanism of Action

This compound functions by hijacking the cell's natural protein disposal system. The molecule simultaneously binds to the EML4-ALK protein and the CRBN E3 ubiquitin ligase, forming a ternary complex. This proximity induces the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the EML4-ALK protein. The resulting polyubiquitinated EML4-ALK is then recognized and degraded by the proteasome, leading to the downregulation of downstream pro-survival signaling pathways.

Figure 1: Mechanism of action of this compound.

Quantitative Data

This compound has demonstrated potent and efficient degradation of wild-type EML4-ALK and a range of clinically relevant mutant forms. The following table summarizes the key quantitative parameters for this compound.

| Target | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| EML4-ALK WT | 5.4 | >95 | Ba/F3 | [1] |

| EML4-ALK L1196M | <100 | Not Reported | Ba/F3 | [1] |

| EML4-ALK G1202R | <100 | Not Reported | Ba/F3 | [1] |

| EML4-ALK L1196M/G1202R | <100 | Not Reported | Ba/F3 | [1] |

Pharmacokinetic Properties

| Parameter | Value | Species | Reference |

| Oral Bioavailability | 28% | Mouse | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

HiBiT Assay for Protein Degradation

The HiBiT assay is a sensitive and quantitative method to measure protein abundance in live cells. It relies on the complementation of a small 11-amino-acid tag (HiBiT), knocked into the endogenous target protein locus, with a larger subunit (LgBiT) to form a functional NanoLuc luciferase.

Figure 2: Experimental workflow for the HiBiT assay.

Protocol:

-

Cell Seeding: Seed Ba/F3 cells stably expressing HiBiT-tagged EML4-ALK (wild-type or mutant) into 96-well white-walled, clear-bottom plates at a density of 10,000 cells per well in 80 µL of appropriate growth medium.

-

Compound Addition: Prepare serial dilutions of this compound in growth medium. Add 20 µL of the diluted compound to the respective wells to achieve the final desired concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for the desired time points (e.g., 4, 8, 16, 24 hours).

-

Lysis and Detection: Equilibrate the plate to room temperature. Prepare the Nano-Glo® HiBiT Lytic Detection Reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.

-

Measurement: Shake the plate on an orbital shaker for 10 minutes to ensure complete cell lysis and signal stabilization. Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence signal to the vehicle control. Plot the normalized values against the logarithm of the this compound concentration and fit a dose-response curve to determine the DC50 (concentration at 50% degradation) and Dmax (maximum degradation) values.[3][4][5]

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay measures the binding of a compound to its target protein in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a fluorescently labeled tracer that binds to the same protein (acceptor). A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.

Protocol:

-

Cell Transfection: Co-transfect HEK293T cells with a plasmid encoding for EML4-ALK fused to NanoLuc® luciferase and a control vector.

-

Cell Seeding: After 24 hours, harvest and seed the transfected cells into 96-well white-walled plates at a density of 20,000 cells per well in 90 µL of Opti-MEM.

-

Compound and Tracer Addition: Add 5 µL of the NanoBRET™ tracer and 5 µL of this compound at various concentrations to the wells.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours.

-

Substrate Addition and Measurement: Add NanoBRET™ Nano-Glo® Substrate. Read the donor emission (460 nm) and acceptor emission (618 nm) within 10 minutes using a BRET-capable plate reader.

-

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). The displacement of the tracer by this compound will result in a dose-dependent decrease in the BRET ratio, from which the IC50 of binding can be determined.[6][7][8]

Western Blotting for ALK and Phospho-ALK

Western blotting is used to visualize the reduction in total EML4-ALK protein levels and the inhibition of its phosphorylation upon treatment with this compound.

Protocol:

-

Cell Treatment and Lysis: Treat EML4-ALK-positive cells (e.g., H3122) with various concentrations of this compound for a specified duration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total ALK, phospho-ALK (p-ALK), and a loading control (e.g., GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9][10]

Cell Viability Assay

Cell viability assays, such as the MTT or MTS assay, are used to determine the anti-proliferative effect of this compound.

Protocol:

-

Cell Seeding: Seed EML4-ALK-positive cells in 96-well plates at an appropriate density.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound.

-

Incubation: Incubate the plates for 72 hours at 37°C.

-

Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours.

-

Measurement: Measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).[11][12][13]

In Vivo Mouse Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously implant Ba/F3 cells expressing EML4-ALK L1196M/G1202R into the flank of immunodeficient mice (e.g., nude mice).[2]

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally at a specified dose and schedule (e.g., 10 mg/kg, twice daily).[14] The control group receives the vehicle.

-

Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blotting for ALK levels). Compare the tumor growth inhibition between the treatment and control groups.[15][16][17]

EML4-ALK Downstream Signaling Pathways

The EML4-ALK oncoprotein activates several downstream signaling pathways that promote cell proliferation, survival, and invasion. By degrading EML4-ALK, this compound effectively shuts down these oncogenic signals.

Figure 3: Key downstream signaling pathways of EML4-ALK.

The primary signaling cascades activated by EML4-ALK include:

-

PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival, growth, and proliferation.[18][19]

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade regulates cell proliferation and differentiation.[18][19]

-

JAK/STAT Pathway: This pathway is involved in cell survival and proliferation through the regulation of gene expression.[20][21]

By inducing the degradation of EML4-ALK, this compound leads to the downregulation of these key pathways, resulting in potent anti-tumor activity.

Conclusion

This compound represents a promising therapeutic agent for the treatment of EML4-ALK-driven NSCLC, particularly in the context of acquired resistance to traditional TKIs. Its catalytic mode of action and ability to degrade recalcitrant mutant forms of ALK highlight the potential of targeted protein degradation as a powerful strategy in cancer therapy. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the characterization and advancement of novel protein degraders.

References

- 1. researchgate.net [researchgate.net]

- 2. Catalytic Degraders Effectively Address Kinase Site Mutations in EML4-ALK Oncogenic Fusions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]

- 4. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Target Degradation [france.promega.com]

- 6. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]

- 7. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]

- 8. eubopen.org [eubopen.org]

- 9. Western Blot Protocol | Proteintech Group [ptglab.com]

- 10. immunoreagents.com [immunoreagents.com]

- 11. broadpharm.com [broadpharm.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. researchgate.net [researchgate.net]

- 16. Induced protein degradation of anaplastic lymphoma kinase (ALK) by proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A small-molecule degrader selectively inhibits the growth of ALK-rearranged lung cancer with ceritinib resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. EML4-ALK fusion gene in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. EML4-ALK-mediated activation of the JAK2-STAT pathway is critical for non-small cell lung cancer transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of CPD-1224

For Researchers, Scientists, and Drug Development Professionals

Introduction to CPD-1224

This compound is an orally bioavailable, catalytic degrader of the Anaplastic Lymphoma Kinase (ALK) fusion oncoprotein, EML4-ALK, and its clinically relevant mutant forms.[1] As a Proteolysis Targeting Chimera (PROTAC), this compound functions by hijacking the body's natural protein disposal system. It acts as a molecular bridge, linking the EML4-ALK protein to the Cereblon (CRBN) E3 ubiquitin ligase complex. This proximity induces the ubiquitination of EML4-ALK, marking it for degradation by the proteasome. This mechanism of action offers a potential advantage over traditional kinase inhibitors by eliminating the entire target protein, thereby mitigating resistance mechanisms arising from kinase domain mutations. In preclinical mouse models, this compound has been shown to effectively degrade the recalcitrant L1196M/G1202R mutant in vivo and inhibit tumor growth.[1]

These application notes provide a comprehensive framework for the preclinical in vivo evaluation of this compound, covering essential studies from initial safety and tolerability to pharmacokinetic, pharmacodynamic, and efficacy assessments.

Mechanism of Action and Signaling Pathways

This compound induces the degradation of EML4-ALK through the ubiquitin-proteasome system. This process is initiated by the formation of a ternary complex between EML4-ALK, this compound, and the CRBN E3 ligase complex.

The EML4-ALK oncoprotein drives tumor cell proliferation and survival by activating several downstream signaling pathways. The degradation of EML4-ALK by this compound is expected to inhibit these pathways.

Preclinical In Vivo Experimental Design

A structured approach is crucial for the in vivo evaluation of this compound. The following experimental workflow outlines the key stages of preclinical assessment.

Experimental Protocols

Formulation and Administration

Objective: To prepare a stable and homogenous formulation of this compound suitable for oral administration in mice.

Materials:

-

This compound powder

-

Vehicle components (e.g., DMSO, PEG400, Tween 80, Corn oil)

-

Sterile microcentrifuge tubes

-

Vortex mixer and sonicator

-

Oral gavage needles (20-22 gauge)

Protocol:

-

Vehicle Preparation: A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG400, Tween 80, and saline or corn oil. A typical ratio could be 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline. The final DMSO concentration should be kept low to minimize toxicity.

-

This compound Formulation:

-

Weigh the required amount of this compound powder.

-

Dissolve this compound in DMSO first.

-

Add PEG400 and vortex until the solution is clear.

-

Add Tween 80 and vortex again.

-

Finally, add saline or corn oil and vortex thoroughly to form a homogenous suspension or solution. Gentle warming or sonication may be required.

-

-

Administration:

-

Administer the formulation to mice via oral gavage at a volume of 5-10 mL/kg body weight.

-

Ensure the formulation is well-suspended before each administration.

-

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Protocol:

-

Animal Model: Use healthy, non-tumor-bearing mice (e.g., BALB/c or C57BL/6), 6-8 weeks old.

-

Group Allocation: Randomize mice into several dose-escalation cohorts (e.g., 10, 25, 50, 100 mg/kg) and a vehicle control group (n=3-5 mice per group).

-

Dosing: Administer this compound or vehicle orally, once or twice daily, for 7-14 consecutive days.

-

Monitoring:

-

Record body weight daily or at least three times per week.

-

Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, fur texture, signs of diarrhea or dehydration).

-

-

Endpoint: The MTD is defined as the highest dose that does not result in >20% body weight loss or significant clinical signs of toxicity.

Data Presentation:

| Dose Group (mg/kg/day) | Mean Body Weight Change (%) at Day 7 | Clinical Observations |

| Vehicle | +2.5 | Normal |

| 10 | +1.8 | Normal |

| 25 | -1.2 | Normal |

| 50 | -8.5 | Mild lethargy |

| 100 | -22.1 | Significant lethargy, ruffled fur |

Note: Data are representative and should be generated experimentally.

Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound after oral administration.

Protocol:

-

Animal Model: Use healthy mice (e.g., C57BL/6), cannulated if serial sampling is desired.

-

Dosing: Administer a single oral dose of this compound (e.g., 10 mg/kg).

-

Sample Collection:

-

Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Process blood to plasma and store at -80°C until analysis.

-

-

Analysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life (t1/2).

Data Presentation:

| Time (hours) | Mean Plasma Concentration (ng/mL) |

| 0.25 | 150 |

| 0.5 | 350 |

| 1 | 580 (Cmax) |

| 2 | 420 |

| 4 | 210 |

| 8 | 85 |

| 24 | <10 |

Note: Data are representative. An intravenous dosing arm is required to determine absolute oral bioavailability.

Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a relevant mouse model.

Protocol:

-

Animal Model: Use immunocompromised mice (e.g., nude or SCID) bearing subcutaneous xenografts of a human cancer cell line expressing EML4-ALK (e.g., NCI-H3122 or NCI-H2228).

-

Tumor Establishment: Inoculate mice with cancer cells. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize animals into treatment groups (n=8-10 mice per group).

-

Treatment Groups:

-

Vehicle control

-

This compound (e.g., 10 mg/kg, BID, oral)

-

Positive control (e.g., an approved ALK inhibitor)

-

-

Dosing and Monitoring:

-

Administer treatment for a specified period (e.g., 15-21 days).

-

Measure tumor volume with calipers 2-3 times per week.

-

Monitor body weight as an indicator of toxicity.

-

-

Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study. Excise and weigh tumors.

Data Presentation:

| Treatment Group | Mean Tumor Volume (mm³) at Day 15 | Tumor Growth Inhibition (%) |

| Vehicle | 1250 | - |

| This compound (10 mg/kg, BID) | 350 | 72 |

| Positive Control | 480 | 61.6 |

Note: Data are representative and should be generated experimentally.

Pharmacodynamic (PD) Study

Objective: To confirm target engagement and downstream pathway modulation by this compound in vivo.

Protocol:

-

Animal Model: Use tumor-bearing mice from a satellite group of the efficacy study.

-

Treatment: Administer a single or multiple doses of this compound or vehicle.

-

Tissue Collection: Euthanize mice at various time points after the last dose (e.g., 2, 8, 24 hours) and excise tumors.

-

Tissue Processing:

-

Immediately snap-freeze tumors in liquid nitrogen.

-

Prepare tumor lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Analysis (Western Blot):

-

Determine protein concentration in lysates using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA in TBST).

-

Probe with primary antibodies against total ALK, phosphorylated ALK (p-ALK), and a loading control (e.g., β-actin).

-

Incubate with appropriate HRP-conjugated secondary antibodies.

-

Visualize bands using an ECL substrate and imaging system.

-

-

Quantification: Densitometrically quantify the bands to assess the reduction in total and p-ALK levels relative to the vehicle control.

Data Presentation:

| Treatment Group (24h post-dose) | Total ALK (normalized to loading control) | p-ALK (normalized to Total ALK) |

| Vehicle | 1.00 | 1.00 |

| This compound (10 mg/kg) | 0.25 | 0.15 |

Note: Data are representative and should be generated experimentally.

Toxicology Study

Objective: To assess the safety profile of this compound upon repeated dosing.

Protocol:

-

Animal Model: Use healthy rodents (e.g., mice or rats).

-

Dosing: Administer this compound at doses up to and including the MTD, daily for an extended period (e.g., 28 days). Include a vehicle control group.

-

Monitoring:

-

Daily clinical observations and weekly body weight measurements.

-

-

Terminal Procedures:

-

At the end of the study, collect blood for hematology and clinical chemistry analysis.

-

Perform a gross necropsy and collect major organs (e.g., liver, kidneys, spleen, heart, lungs) for histopathological examination.

-

Data Presentation:

| Parameter | Vehicle Control | This compound (50 mg/kg) |

| Hematology | ||

| White Blood Cells (K/µL) | 8.5 | 8.2 |

| Red Blood Cells (M/µL) | 9.1 | 9.0 |

| Clinical Chemistry | ||

| ALT (U/L) | 35 | 40 |

| AST (U/L) | 60 | 65 |

| Histopathology | No significant findings | No significant findings |

Note: Data are representative and should be generated experimentally.

References

Application Notes and Protocols for CPD-1224 in Lung Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPD-1224 is a potent and orally bioavailable catalytic degrader of the anaplastic lymphoma kinase (ALK) fusion protein. As a heterobifunctional degrader, also known as a Proteolysis Targeting Chimera (PROTAC), this compound offers a novel therapeutic strategy for non-small cell lung cancer (NSCLC) driven by EML4-ALK fusions. It works by linking an ALK inhibitor to a ligand for the E3 ubiquitin ligase cereblon, thereby inducing the ubiquitination and subsequent proteasomal degradation of the ALK protein. This mechanism makes this compound effective against not only wild-type EML4-ALK but also clinically relevant mutant forms that are resistant to traditional kinase inhibitors.[1][2][3][4][5]

These application notes provide detailed protocols for the use of this compound in in vitro and in vivo lung cancer models, guidance on data interpretation, and a summary of its pharmacological properties.

Mechanism of Action

This compound is designed to hijack the cell's ubiquitin-proteasome system to selectively degrade the EML4-ALK oncoprotein.[2][3] The molecule consists of three key components: an ALK binding moiety, a linker, and a cereblon (CRBN) E3 ligase-recruiting ligand.[1][2] Upon entering the cell, this compound forms a ternary complex with EML4-ALK and CRBN.[2][3] This proximity induces the polyubiquitination of EML4-ALK, marking it for degradation by the 26S proteasome. A key advantage of this catalytic mechanism is the ability to overcome resistance mutations in the ALK kinase domain.[2][3][4][5]

Data Presentation

In Vitro Activity of this compound

| Cell Line | EML4-ALK Mutant | Assay Type | Readout | This compound Activity | Reference |

| Ba/F3 | Wild-Type | Antiproliferation | GI₅₀ | Potent | [2] |

| Ba/F3 | G1202R | Antiproliferation | GI₅₀ | Potent | [2] |

| Ba/F3 | L1196M/G1202R | Antiproliferation | GI₅₀ | Potent | [2] |

| H3122 | EML4-ALK Fusion | Degradation | Western Blot | Active Degrader | [2] |

In Vivo Efficacy of this compound

| Animal Model | Cell Line Implanted | EML4-ALK Mutant | Treatment | Key Findings | Reference |

| Mouse Xenograft | Ba/F3 | L1196M/G1202R | 10 mg/kg, oral, twice daily for 15 days | Inhibited tumor growth; Reduced total ALK and p-ALK levels in tumors. | [1][2][6] |

Pharmacokinetic Properties of this compound

| Parameter | Species | Dose | Value | Reference |

| Oral Bioavailability | Mouse | 10 mg/kg | 28% | [1][2] |

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay

This protocol is designed to determine the half-maximal growth inhibition (GI₅₀) of this compound in lung cancer cell lines.

Materials:

-

EML4-ALK positive lung cancer cell lines (e.g., H3122, or engineered Ba/F3 cells)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

-

Prepare a serial dilution of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.

-

Add 100 µL of the diluted this compound or vehicle control (medium with DMSO) to the respective wells.

-

Incubate the plate for 72 hours.[2]

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the GI₅₀ value by plotting the percentage of viable cells against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Protocol 2: Western Blot Analysis of ALK Degradation

This protocol is used to assess the degradation of total and phosphorylated ALK in lung cancer cells following treatment with this compound.

Materials:

-

EML4-ALK positive lung cancer cells

-

This compound

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-ALK, anti-phospho-ALK, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 4 hours).[2]

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize protein amounts and prepare samples for SDS-PAGE.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and add chemiluminescent substrate.

-

Visualize protein bands using an imaging system. Quantify band intensities using densitometry software.

Protocol 3: In Vivo Xenograft Tumor Growth Inhibition Study

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

Ba/F3 cells expressing a mutant EML4-ALK (e.g., L1196M/G1202R)[2]

-

Matrigel

-

This compound formulation for oral gavage (e.g., in corn oil)[1]

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Subcutaneously implant Ba/F3 cells mixed with Matrigel into the flanks of the mice.

-

Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 10 mg/kg) or vehicle control orally, twice daily.[1][6]

-

Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Continue treatment for a predetermined period (e.g., 15 days).[1][6]

-

At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting for ALK and p-ALK levels).

-

Plot the mean tumor volume over time for each group to assess treatment efficacy.

Storage and Handling

This compound is typically supplied as a solid. For long-term storage, it should be kept at -20°C for up to one month or -80°C for up to six months.[1] Stock solutions are typically prepared in DMSO and should be stored at -20°C or -80°C. For in vivo studies, this compound can be formulated in vehicles such as corn oil.[1] It is important to ensure complete dissolution and to prepare fresh formulations as needed.

Conclusion

This compound represents a promising therapeutic agent for the treatment of EML4-ALK-driven lung cancers, particularly those with resistance mutations. The protocols provided herein offer a framework for the preclinical evaluation of this compound's efficacy and mechanism of action. Careful experimental design and adherence to these methodologies will enable researchers to accurately assess the potential of this novel protein degrader.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Catalytic Degraders Effectively Address Kinase Site Mutations in EML4-ALK Oncogenic Fusions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Catalytic Degraders Effectively Address Kinase Site Mutations in EML4-ALK Oncogenic Fusions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

Application Notes and Protocols for CPD-1224 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPD-1224 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the EML4-ALK fusion protein, a key oncogenic driver in a subset of non-small cell lung cancer (NSCLC).[1][2] Unlike traditional kinase inhibitors that only block the enzyme's activity, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the entire ALK fusion protein. This mechanism of action offers the potential to overcome resistance to conventional ALK inhibitors, including those with mutations in the kinase domain such as L1196M and G1202R.[1][2] These application notes provide a detailed overview of the recommended dosage, experimental protocols, and expected outcomes for the use of this compound in preclinical mouse models.

Mechanism of Action

This compound is a heterobifunctional molecule that consists of a ligand that binds to the Anaplastic Lymphoma Kinase (ALK) protein and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] By bringing ALK into proximity with the E3 ligase, this compound induces the polyubiquitination of the ALK fusion protein, marking it for degradation by the proteasome. This degradation of the ALK protein disrupts downstream signaling pathways crucial for tumor cell proliferation and survival, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.

Figure 1: Mechanism of action of this compound and downstream signaling of EML4-ALK.

Data Presentation

In Vivo Efficacy in Ba/F3 Xenograft Model

| Parameter | Value | Reference |

| Mouse Model | Ba/F3 cell xenograft | [2] |

| Dosage | 10 mg/kg | [2] |

| Administration Route | Oral (p.o.) | [2] |

| Dosing Frequency | Twice daily (b.i.d.) | [2] |

| Treatment Duration | 15 days | [2] |

| Outcome | Inhibition of tumor growth | [2] |

Pharmacokinetic Parameters in Mice

| Parameter | Value | Reference |

| Dose | 10 mg/kg | [2] |

| Administration Route | Oral (p.o.) | [2] |

| Oral Bioavailability | 28% | [1] |

| Cmax | Data not available in search results | |

| Tmax | Data not available in search results | |

| AUC | Data not available in search results |

Pharmacodynamic Effects in Tumor Tissue

| Biomarker | Effect | Reference |

| Total ALK Protein | Effectively reduced | [2] |

| Phosphorylated ALK (p-ALK) | Effectively reduced | [2] |

Note: Specific quantitative values for pharmacokinetic and pharmacodynamic parameters are detailed in the supplementary information of Gao Y, et al. J Med Chem. 2023.

Experimental Protocols

Ba/F3-EML4-ALK Xenograft Mouse Model Protocol

This protocol outlines the procedure for establishing a subcutaneous xenograft model using Ba/F3 cells expressing the EML4-ALK fusion protein.

Materials:

-

Ba/F3-EML4-ALK cells

-

Immunodeficient mice (e.g., NOD-scid gamma (NSG) or similar)

-

Matrigel (optional, can enhance tumor take rate)

-

Sterile PBS

-